3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid
Description
3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid (CAS: 1449132-53-9) is a boronic acid derivative with a molecular formula of C₁₃H₁₇BFNO₃ and a molecular weight of 265.09 . Its structure features:
- A phenylboronic acid group enabling Suzuki-Miyaura cross-coupling reactions.
- A fluorine atom at the 3-position, enhancing electronic effects and metabolic stability.
- A 4-methylpiperidine-1-carbonyl group at the 4-position, contributing steric bulk and modulating solubility.
This compound is used in pharmaceutical research, particularly in synthesizing kinase inhibitors and other bioactive molecules. It is stored at -80°C (6-month stability) or -20°C (1-month stability) and has >98% purity .
Properties
IUPAC Name |
[3-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14(18)19)8-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDBICSBLSVBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid typically involves the reaction of 3-fluoro-4-bromophenylboronic acid with 4-methylpiperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Key Findings :
Modifications to the Carbonyl Linker
Key Findings :
Electronic and Steric Effects of Fluorine and Boronic Acid
Key Findings :
Solubility and Stability Comparisons
Biological Activity
3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid (CAS: 1449132-53-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, including the incorporation of a piperidine moiety and a fluorine atom, suggest it may interact with various biological targets, particularly in the context of drug development for conditions such as cancer and viral infections.
- Molecular Formula : C13H17BFNO3
- Molecular Weight : 265.09 g/mol
- IUPAC Name : [3-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
- PubChem CID : 73995758
Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes, which is significant for their role in cancer therapy and antiviral strategies. The presence of the piperidine ring enhances the compound's ability to penetrate biological membranes, potentially improving its efficacy against intracellular targets.
Anticancer Activity
Several studies have explored the anticancer potential of piperidine derivatives, including those structurally related to this compound. For instance:
- Inhibition of Cancer Cell Proliferation : Piperidine derivatives have shown promise in inhibiting cell growth in various cancer types, including breast and pancreatic cancers. The mechanism often involves modulation of signaling pathways such as the Akt pathway, which is crucial for cell survival and proliferation .
- Cytotoxicity Studies : In vitro assays have demonstrated cytotoxic effects against different cancer cell lines, with IC50 values indicating significant potency. For example, related compounds have exhibited IC50 values in the low micromolar range against breast cancer cells .
Antiviral Activity
Recent investigations into piperidine derivatives also highlight their potential as antiviral agents:
- SARS-CoV-2 Inhibition : Computational studies suggest that certain piperidine-based compounds can inhibit the main protease (Mpro) of SARS-CoV-2. Molecular dynamics simulations indicate that these compounds maintain stability within the binding site, with calculated binding free energies suggesting favorable interactions .
Data Summary
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | ~10 µM | |
| Antiviral | SARS-CoV-2 Mpro | - | |
| Cytotoxicity | Various Cancer Cell Lines | Low µM range |
Case Studies
-
Anticancer Research :
A study by Goel et al. reported on various piperidine derivatives, including those similar to this compound, demonstrating significant inhibition of tumor cell proliferation through modulation of key signaling pathways . -
Antiviral Studies :
Research focusing on the design of piperidine derivatives for SARS-CoV-2 inhibition highlighted a series of compounds that showed promising binding affinities to the viral protease, suggesting potential therapeutic applications against COVID-19 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
